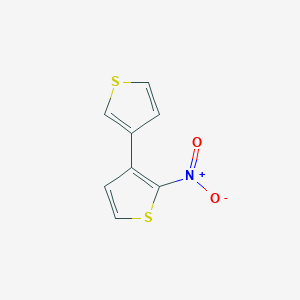![molecular formula C14H11ClN2 B186823 2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 5121-09-5](/img/structure/B186823.png)
2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine, commonly known as PhIP, is a heterocyclic aromatic amine that is formed during the cooking of meat at high temperatures. PhIP is a potent mutagen and carcinogen, and has been linked to the development of various types of cancer, including breast, prostate, and colon cancer.
作用機序
PhIP is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. PhIP can also induce oxidative stress and inflammation, which can contribute to cancer development. Additionally, PhIP has been shown to activate signaling pathways that promote cell proliferation and survival, which can also contribute to cancer development.
生化学的および生理学的効果
PhIP has been shown to cause DNA damage, mutations, and chromosomal aberrations in vitro and in vivo. It has also been shown to induce tumors in animal models, including breast, prostate, and colon tumors. PhIP has been shown to affect various physiological processes, including immune function, hormonal regulation, and metabolism.
実験室実験の利点と制限
PhIP is a potent mutagen and carcinogen, which makes it a useful tool for studying the mechanisms of cancer development. However, its toxicity and carcinogenicity also pose a risk to researchers working with the compound. Additionally, the formation of PhIP during the cooking of meat can make it difficult to control for dietary factors in animal studies.
将来の方向性
Future research on PhIP should focus on identifying ways to reduce exposure to the compound, such as developing cooking methods that minimize the formation of PhIP in meat. Additionally, research should focus on identifying biomarkers of PhIP exposure and developing interventions to reduce the risk of cancer associated with PhIP exposure. Finally, research should focus on identifying other dietary factors that may interact with PhIP to increase or decrease cancer risk.
合成法
PhIP can be synthesized through the reaction of 4-chloroaniline, 2-amino-6-methylpyridine, and sodium nitrite in the presence of hydrochloric acid and copper powder. The reaction proceeds through a diazonium intermediate, which then undergoes a coupling reaction with the 2-amino-6-methylpyridine to form PhIP.
科学的研究の応用
PhIP is widely used in scientific research to study its mutagenic and carcinogenic properties. It is used to induce tumors in animal models, and to investigate the mechanisms by which it causes DNA damage and promotes cancer development. PhIP is also used to study the effects of dietary factors on cancer risk, as it is formed during the cooking of meat, which is a common dietary source of PhIP.
特性
CAS番号 |
5121-09-5 |
|---|---|
製品名 |
2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine |
分子式 |
C14H11ClN2 |
分子量 |
242.7 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3 |
InChIキー |
IHXCPOUKJROXJU-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)




